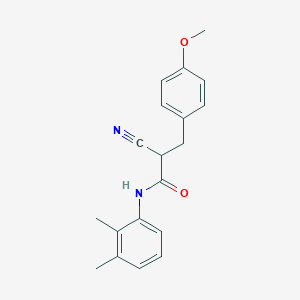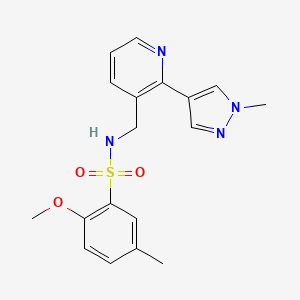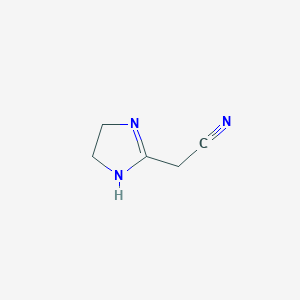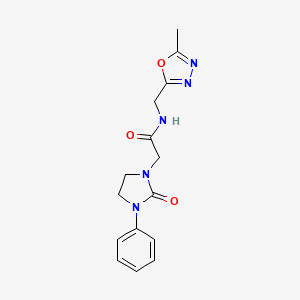
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The synthesis of derivatives similar to 2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is achieved through various chemical reactions, such as the treatment of related diphenylamines with cyanogen chloride or by dehydration of N,N-bis(4-methoxyphenyl)urea. These synthetic routes contribute to the exploration of novel compounds and their potential applications in various fields (Robinson, 1954).
Optical Properties
- Structural variations of 2-cyano acrylamide derivatives, closely related to this compound, impact their optical properties. Different stacking modes in these compounds result in varied luminescence and photophysical behaviors, which can be essential for developing materials with specific optical characteristics (Song et al., 2015).
Photochemical Reactions
- The photochemistry of compounds structurally similar to this compound has been a subject of study. Their molecular structures and reactions upon exposure to light provide insights into their potential applications in photochemical processes and material sciences (Fu, Scheffer, & Trotter, 1998).
Molecular Interactions and Crystal Structures
- Studies on similar compounds have focused on their crystal structures and molecular interactions. These investigations offer valuable data for understanding the solid-state properties of these compounds, which is crucial in the development of new materials and pharmaceutical agents (Park et al., 1995).
Electrophilic Substitutions and Catalysis
- Research on electrophilic substitutions and catalytic reactions involving similar compounds can lead to the development of novel synthetic pathways and catalysts. This has implications in organic synthesis, potentially enabling the creation of a wide range of new compounds (David et al., 1995).
Medicinal Chemistry and Drug Design
- While avoiding specific drug-related information, it's noteworthy that the structural framework of this compound and its derivatives is relevant in medicinal chemistry. Studies have explored the cytotoxicity and biological activity of similar compounds, contributing to drug design and discovery (Gomez-Monterrey et al., 2011).
Quantum Chemical Studies
- Quantum chemical studies on related compounds provide insight into their electronic structures, molecular interactions, and potential pharmacological activities. This area of research is vital for understanding the fundamental properties of these compounds at the molecular level (Otuokere & Amaku, 2015).
Photophysical Studies
- The photophysical properties of compounds structurally similar to this compound have been studied, highlighting their potential in developing materials with specific fluorescence and light-absorbing properties (Singh & Kanvah, 2001).
Eigenschaften
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-4-6-18(14(13)2)21-19(22)16(12-20)11-15-7-9-17(23-3)10-8-15/h4-10,16H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPZWTRCOJJVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3017002.png)


![2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3017007.png)
![Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3017008.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3017011.png)


